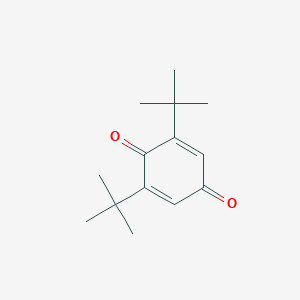

2,6-Di-tert-butyl-P-benzoquinone

Description

2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSIADLBQFVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021493 | |

| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Orange crystalline powder; [MSDSonline], Solid | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000411 [mmHg] | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals | |

CAS No. |

719-22-2 | |

| Record name | 2,6-Di-tert-butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-P-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-BIS(1,1-DIMETHYLETHYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9D8L0Y0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65-67 °C | |

| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-p-benzoquinone, a sterically hindered derivative of p-benzoquinone, is a compound of significant interest across multiple scientific disciplines, including organic synthesis, materials science, and pharmacology. Its unique chemical structure, characterized by bulky tert-butyl groups flanking a reactive quinone core, imparts notable stability and specific reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.

Chemical and Physical Properties

This compound, also known as 2,6-Di-tert-butyl-1,4-benzoquinone, is a yellow to orange crystalline solid.[1][2] The presence of the bulky tert-butyl groups at the 2 and 6 positions enhances its stability compared to the parent p-benzoquinone.[3]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 719-22-2 | [2][4][5][6] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2][4] |

| Linear Formula | [(CH₃)₃C]₂C₆H₂(=O)₂ | [5][7] |

| Molecular Weight | 220.31 g/mol | [1][2][4][5] |

| IUPAC Name | 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione | [1][4] |

| InChI | 1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | [1][8] |

| InChIKey | RDQSIADLBQFVMY-UHFFFAOYSA-N | [1][8] |

| SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | [1][7] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Light yellow to yellow to orange powder/crystals | [1][2] |

| Melting Point | 65-67 °C | [1][6][7] |

| Purity | >98.0% (GC) | |

| ¹H NMR | Spectrum available | [8][9] |

| ¹³C NMR | Spectrum available | [10] |

| Mass Spectrum (GC) | Spectrum available | [11] |

| IR Spectrum | Spectrum available | [4][12] |

| UV Spectrum | Data available | [4] |

| Raman Spectrum | Spectrum available | [4][10] |

Experimental Protocols

The primary route for synthesizing this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[3][13] Various oxidizing agents and catalytic systems can be employed to achieve this transformation.

Synthesis via Salcomine-Catalyzed Oxidation

This method utilizes a cobalt(II) salen complex (salcomine) as a catalyst for the selective oxygenation of 2,6-di-tert-butylphenol using molecular oxygen.[3][13] This procedure is advantageous due to its high yield and the use of an environmentally benign oxidant.[3]

Materials:

-

2,6-Di-tert-butylphenol (0.200 mole, 41.2 g)

-

N,N-dimethylformamide (DMF) (75 ml)

-

Salcomine (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)

-

Oxygen gas

-

Crushed ice

-

4 N Hydrochloric acid

-

1 N Hydrochloric acid

Procedure:

-

A 200-ml, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.

-

The flask is charged with 2,6-di-tert-butylphenol dissolved in N,N-dimethylformamide and salcomine.[13]

-

With continuous stirring, oxygen is introduced at a rate that maintains the reaction temperature below 50°C.[13]

-

The reaction is continued for 4 hours, after which the temperature is expected to drop to approximately 25°C.[13]

-

The reaction mixture is then poured onto 500 g of crushed ice containing 15 ml of 4 N hydrochloric acid, leading to the formation of a yellow-brown precipitate.[13]

-

The precipitate is collected by suction filtration and washed sequentially with three 50-ml portions of 1 N hydrochloric acid, three 100-ml portions of water, and two 25-ml portions of cold ethanol.[13]

-

The crude product is dried under reduced pressure at 50°C for 3 hours.[13]

-

Recrystallization from ethanol yields pure this compound (yield: ~83%).[13]

Synthesis via Hydrogen Peroxide Oxidation

This method employs hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst.[3][14]

Materials:

-

2,6-Di-tert-butylphenol

-

35% aqueous solution of hydrogen peroxide

-

Acetonitrile (B52724) (CH₃CN)

-

Titanosilicate catalyst (e.g., mesoporous amorphous titanosilicate with Si/Ti molar ratio of 20-80)

Procedure (General Outline):

-

The reaction is carried out in acetonitrile with an initial 2,6-di-tert-butylphenol concentration of 0.1-0.4 mol/l.[14]

-

The molar ratio of phenol (B47542) to H₂O₂ is maintained at 1:2 to 1:4.[14]

-

The titanosilicate catalyst is added in an amount of 2.5-10 wt% based on the reaction mass.[14]

-

The reaction is conducted at a temperature of 25-60°C for a duration of 0.5-2 hours.[14]

-

This method is reported to produce the target compound with high selectivity and yield.[14]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, stemming from its redox properties and its role as a metabolite.

Antioxidant and Radical Scavenging Activity

The compound is recognized for its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress.[3] This characteristic is leveraged in its use as a stabilizer in plastics and polymers to prevent degradation.[2][3] It has also been studied for its potential to enhance the elimination of micropollutants from wastewater through its antioxidant action.[3][15]

Metabolic Significance

This compound is a known metabolite of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant in food and other products.[3][4][16] The formation of this quinone is a key step in the metabolic pathway of BHT in vivo. Understanding this metabolic conversion is crucial for assessing the toxicology and biological effects of BHT.[4][16]

References

- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 719-22-2 [smolecule.com]

- 4. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]

- 8. This compound(719-22-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]

- 15. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key chemical reactions of 2,6-Di-tert-butyl-p-benzoquinone (DTBBQ). This compound, a derivative of p-benzoquinone with two bulky tert-butyl groups, exhibits significant steric hindrance and redox activity, making it a molecule of interest in various fields, including organic synthesis, materials science, and pharmacology. This document summarizes its core physical and chemical characteristics, details experimental protocols for its synthesis, and visualizes key chemical pathways. All quantitative data is presented in structured tables for ease of reference.

Physicochemical Properties

This compound is a yellow to orange crystalline solid at room temperature.[1][2][3] The bulky tert-butyl groups significantly influence its solubility and reactivity.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1][4] |

| Appearance | Yellow-orange crystals or crystalline powder | [1][5] |

| Melting Point | 61 - 67 °C | [1][4][5] |

| Boiling Point | 75-80 °C at 0.7 mmHg; 285.4 °C at 760 mmHg | [5][6] |

| Density | ~1.0 g/cm³ | [2][6] |

| Vapor Pressure | 0.000411 mmHg | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.42 | [4] |

Solubility

This compound is characterized by its low solubility in water and high solubility in various organic solvents, a direct consequence of its hydrophobic tert-butyl groups.[2]

| Solvent | Solubility | Source |

| Water | Insoluble / Minimal | [2][5] |

| Chloroform | Soluble (Slightly) | [2][5] |

| Methanol | Soluble (Slightly) | [5] |

| Ethanol (B145695) | Soluble | [2] |

| Acetone | Soluble | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Data and Observations | Source |

| ¹H NMR | δ 1.33, 6.56 (in CDCl₃) | [7] |

| ¹³C NMR | Spectra available, indicating characteristic quinone and tert-butyl carbons. | [4][8] |

| IR | 1652, 1597 cm⁻¹ (in CHCl₃) | [7] |

| UV-Vis | Three absorption bands are characteristic of 1,4-benzoquinones. | [4][9] |

| Mass Spectrometry | Molecular ion peak at m/z 220. | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[7][10]

Materials:

-

2,6-di-tert-butylphenol

-

N,N-dimethylformamide (DMF)

-

Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II))

-

Oxygen gas

-

4 N Hydrochloric acid

-

Ethanol

-

Crushed ice

Procedure: [7]

-

A 200-mL, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.

-

The flask is charged with 41.2 g (0.200 mole) of 2,6-di-tert-butylphenol and 75 mL of N,N-dimethylformamide.

-

2.5 g (0.0075 mole) of salcomine is added to the mixture.

-

Oxygen is introduced with stirring at a rate that maintains the reaction temperature below 50°C. This is continued for 4 hours.

-

After the reaction, the temperature will drop to approximately 25°C.

-

The reaction mixture is then poured onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid, leading to the formation of a yellow-brown precipitate.

-

The precipitate is collected by suction filtration and washed sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.

-

The crude product is dried under reduced pressure at 50°C for 3 hours.

-

Recrystallization from ethanol yields pure this compound.

Chemical Reactions and Pathways

Synthesis Pathway

The synthesis of this compound from 2,6-di-tert-butylphenol is a catalyzed oxidation reaction.

Caption: Synthesis of this compound.

Metabolic Pathway

This compound is a known metabolite of the common antioxidant Butylated Hydroxytoluene (BHT, 3,5-di-tert-butyl-4-hydroxytoluene).[4][11]

Caption: Metabolic pathway of BHT.

Redox Chemistry

A key feature of this compound is its participation in redox reactions. It can undergo reduction to form the corresponding hydroquinone, a process that is often reversible.[12] This property is central to its antioxidant activity and its applications in electrochemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]

- 4. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 719-22-2 [m.chemicalbook.com]

- 6. This compound | 719-22-2 [chemnet.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 10. This compound | 719-22-2 | Benchchem [benchchem.com]

- 11. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy this compound | 719-22-2 [smolecule.com]

2,6-Di-tert-butyl-p-benzoquinone molecular structure and IUPAC name

An In-depth Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

IUPAC Name: 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione[1][2][3]

The molecular structure of this compound consists of a p-benzoquinone ring substituted with two tert-butyl groups at the 2 and 6 positions. These bulky tert-butyl groups provide steric hindrance, which influences the molecule's reactivity and stability.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂[1][2][3] |

| Molecular Weight | 220.31 g/mol [1][2] |

| Appearance | Light yellow to orange powder/crystals[4] |

| Melting Point | 65-67 °C[5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents[4][6] |

| CAS Number | 719-22-2[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[7] |

| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance.[8] |

| Mass Spectrometry (MS) | Mass spectra, including those from gas chromatography-mass spectrometry (GC-MS), are available.[8][9] |

| Infrared (IR) Spectroscopy | Fourier-transform infrared (FTIR) spectra have been recorded.[8] |

| Raman Spectroscopy | Raman spectral data has been collected for this compound.[8] |

Experimental Protocols for Synthesis

The primary method for synthesizing this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).[1] Several protocols have been developed, with variations in the oxidizing agent and catalyst used.

Oxidation using Hydrogen Peroxide

One common synthetic route involves the oxidation of 2,6-di-tert-butylphenol with hydrogen peroxide.[1][10][11]

-

Reactants : 2,6-di-tert-butylphenol, 35% aqueous solution of hydrogen peroxide.[11]

-

Catalyst : A titanosilicate catalyst may be used.[11]

-

Solvent : Acetonitrile is a suitable solvent for this reaction.[11]

-

Procedure :

-

A solution of 2,6-di-tert-butylphenol in methanol (B129727) is prepared.[10]

-

Hydrogen peroxide and hydrogen bromide are added to the solution.[10]

-

The mixture is refluxed for approximately 25 minutes.[10]

-

Upon concentrating the solution, 2,6-di-tert-butyl-1,4-benzoquinone crystallizes out.[10]

-

Salcomine-Catalyzed Oxidation with Molecular Oxygen

An alternative, high-yield method utilizes a salcomine (B1680745) catalyst and molecular oxygen as the oxidant.[1][5] This approach is noted for being environmentally benign.[1]

-

Reactants : 2,6-di-tert-butylphenol, Oxygen.[5]

-

Catalyst : Salcomine (bis(salicylidene)ethylenediiminocobalt(II)).[5]

-

Solvent : N,N-dimethylformamide (DMF).[5]

-

Procedure :

-

A flask is charged with 2,6-di-tert-butylphenol, DMF, and the salcomine catalyst.[5]

-

With stirring, oxygen is introduced at a rate that maintains the reaction temperature below 50°C.[5]

-

The reaction is continued for about 4 hours, after which the temperature drops.[5]

-

The reaction mixture is then poured over crushed ice and hydrochloric acid to precipitate the product.[5]

-

The resulting yellow-brown precipitate is collected by suction filtration and washed.[5]

-

The crude product is dried and can be further purified by recrystallization from ethanol (B145695) to yield pure this compound.[5]

-

Applications

This compound has several applications in research and industry:

-

Antioxidant : It is utilized as an antioxidant, for example, in the study of micropollutant elimination from water.[1] It is also a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT).[1]

-

Chemical Intermediate : This compound serves as a precursor in the synthesis of other organic molecules.[1]

-

Research : It is used in studies of redox chemistry and as a model compound to investigate the effects of steric hindrance on chemical reactivity.[1]

References

- 1. Buy this compound | 719-22-2 [smolecule.com]

- 2. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 719-22-2 [chemicalbook.com]

- 7. This compound(719-22-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. RU2654477C2 - Method of producing this compound - Google Patents [patents.google.com]

Solubility Profile of 2,6-Di-tert-butyl-p-benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Di-tert-butyl-p-benzoquinone in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing established experimental protocols to enable researchers to determine precise solubility values in their specific solvents of interest. Qualitative solubility information is also presented, along with a workflow for the synthesis of the title compound.

Quantitative Solubility Data

For other organic solvents, qualitative assessments indicate that this compound is soluble in ethanol, acetone, and chloroform, with slight solubility in methanol. It is noted to be insoluble in water.[1][2] The compound can also be recrystallized from methanol, suggesting a change in solubility with temperature.[1]

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV-Vis spectrophotometry method.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or a magnetic stirrer can be used.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus its initial weight.

-

The solubility can then be calculated in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the supernatant taken.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method to prepare a saturated solution of this compound.

-

-

Sample Analysis:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

-

Synthesis Workflow

This compound is commonly synthesized via the oxidation of 2,6-di-tert-butylphenol. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Logical Relationship for Solubility Determination

The determination of solubility follows a logical progression from sample preparation to data analysis, as outlined in the experimental protocols. The following diagram illustrates this general workflow.

Caption: General workflow for experimental solubility determination.

References

A Comprehensive Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,6-Di-tert-butyl-p-benzoquinone, a compound of significant interest in various industrial and research applications. It serves as a valuable intermediate in organic synthesis and is a known metabolite of the common antioxidant, butylated hydroxytoluene (BHT). This document outlines its melting and boiling points, details the experimental protocols for their determination, and provides a visualization of its primary synthesis pathway.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various chemical processes. The data, compiled from multiple sources, are presented below.

| Property | Value | Conditions |

| Melting Point | 61 - 67 °C | Ambient Pressure |

| Boiling Point | 75 - 80 °C | 0.7 mmHg |

| 254.90 °C | Not Specified | |

| 285.4 °C | 760 mmHg |

Note: The boiling point of a substance is highly dependent on the ambient pressure.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to approximate the melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The determination of a boiling point, especially for small quantities, can be effectively carried out using the Thiele tube method.

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample (if this compound were a liquid at room temperature, or a molten sample) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil.

-

Observation and Data Recording: As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.

Synthesis of this compound

This compound is commonly synthesized via the oxidation of 2,6-di-tert-butylphenol (B90309). This reaction is a key transformation in industrial chemistry and is relevant to the study of antioxidant metabolism.

Caption: Oxidation of 2,6-di-tert-butylphenol to produce this compound.

Theoretical Exploration of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-p-benzoquinone (DTBPQ) is a sterically hindered quinone of significant interest in various chemical and biological fields. Its unique structure, featuring bulky tert-butyl groups flanking a redox-active benzoquinone core, imparts notable stability and distinct reactivity. DTBPQ is recognized as a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and serves as a valuable intermediate in organic synthesis.[1] Its antioxidant properties and potential applications in materials science and drug development underscore the importance of a thorough understanding of its fundamental molecular characteristics.[2]

This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its electronic structure, vibrational properties, and spectroscopic signatures. The content herein is intended to serve as a comprehensive resource for researchers actively engaged in the study and application of this versatile molecule.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar quinone ring with two bulky tert-butyl substituents. These groups play a crucial role in the molecule's steric and electronic properties.[3] While a definitive X-ray crystal structure with detailed bond lengths and angles for the parent molecule was not found in the reviewed literature, computational methods provide reliable insights into its geometry.

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of molecules. Based on methodologies applied to similar quinone derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is a suitable level of theory for this purpose. The following table presents the anticipated key geometrical parameters from such a calculation.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1=O7 | 1.22 |

| C1-C2 | 1.48 | |

| C2=C3 | 1.34 | |

| C3-C4 | 1.48 | |

| C4=O8 | 1.22 | |

| C4-C5 | 1.48 | |

| C5=C6 | 1.34 | |

| C6-C1 | 1.48 | |

| C2-C9 | 1.52 | |

| C6-C13 | 1.52 | |

| Bond Angle (°) | O7=C1-C2 | 121.5 |

| C1-C2=C3 | 118.0 | |

| C2=C3-C4 | 122.0 | |

| O8=C4-C5 | 121.5 | |

| C4-C5=C6 | 118.0 | |

| C5=C6-C1 | 122.0 | |

| C3-C2-C9 | 119.5 | |

| C5-C6-C13 | 119.5 |

Note: These are representative values based on DFT calculations for similar structures and should be considered as such in the absence of a specific published study for this compound.

Spectroscopic Properties

The spectroscopic signature of a molecule provides a fingerprint for its identification and a window into its electronic and vibrational characteristics.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule. The experimental and theoretical vibrational frequencies of this compound are summarized below. Theoretical frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP/6-311++G(d,p)) | Assignment |

| ~1660 | ~1660 | ~1685 | C=O symmetric stretch |

| ~1640 | ~1640 | ~1665 | C=C symmetric stretch |

| ~1595 | ~1595 | ~1610 | C=C asymmetric stretch |

| ~1250 | Not observed | ~1260 | C-C stretch |

| Not available | ~550 | ~560 | Ring deformation |

Note: Experimental values are approximate and collated from spectral databases. Calculated values are based on methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Experimental Chemical Shift (δ) | Multiplicity |

| ¹H | ~1.25 | s (18H, -C(CH₃)₃) |

| ~6.50 | s (2H, ring C-H) | |

| ¹³C | ~29.5 | -C(C H₃)₃ |

| ~35.0 | -C (CH₃)₃ | |

| ~135.0 | ring C -H | |

| ~148.0 | ring C -C(CH₃)₃ | |

| ~187.0 | C =O |

Note: Experimental values are collated from spectral databases.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Table 4: Experimental and Calculated UV-Vis Absorption Maxima for this compound

| Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Electronic Transition |

| ~255 | ~260 | π → π |

| ~330 | ~335 | n → π |

Note: Experimental values are collated from spectral databases. Calculated values are based on methodologies for similar compounds.

Experimental and Computational Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of 2,6-di-tert-butylphenol (B90309).

Protocol: Oxidation of 2,6-di-tert-butylphenol

-

Reaction Setup: A solution of 2,6-di-tert-butylphenol in a suitable solvent (e.g., acetonitrile (B52724) or methanol) is prepared in a reaction vessel.

-

Oxidizing Agent: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen in the presence of a catalyst, is introduced to the solution.

-

Catalyst (if applicable): For oxygen-based oxidation, a catalyst like a cobalt-salen complex (salcomine) can be employed to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often slightly above room temperature, with stirring to ensure proper mixing.

-

Workup: Upon completion of the reaction, the product is isolated. This may involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Deuterated chloroform (B151607) (CDCl₃) is a common solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).

-

FT-IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

FT-Raman Spectroscopy: Raman spectra are acquired using a spectrometer equipped with a near-infrared laser source.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol (B145695) or cyclohexane.

Computational Methodology

The theoretical data presented in this guide is based on a standard computational protocol for molecules of this type.

Protocol: DFT and TD-DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set is B3LYP/6-311++G(d,p).

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations are then carried out on the optimized geometry to determine the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. The same functional and basis set are typically used for consistency.

Visualizations

Caption: Molecular structure of this compound.

References

The Discovery and Enduring Significance of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Introduction

2,6-Di-tert-butyl-p-benzoquinone, a sterically hindered quinone, holds a significant place in the landscape of organic chemistry. Its discovery and subsequent study have been pivotal in understanding the reactivity and stability of quinone systems, particularly those with bulky substituents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the rich chemistry and applications of hindered phenols and quinones.

The core structure of this compound is a p-benzoquinone ring substituted with two bulky tert-butyl groups at the 2 and 6 positions. These tert-butyl groups exert a profound steric and electronic influence on the quinone ring, imparting unique stability and reactivity to the molecule. Historically, its investigation has been closely linked to the broader field of antioxidant chemistry, as it is a known metabolite of the widely used synthetic antioxidant, butylated hydroxytoluene (BHT).[1] This connection has driven research into its biological and toxicological properties.

This guide will delve into the initial discovery of this compound, detail key experimental procedures for its synthesis, present its physicochemical and spectroscopic data in a structured format, and provide visualizations of the synthetic workflows.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to C. D. Cook, who in 1953 published a seminal paper in the Journal of Organic Chemistry. Cook's work focused on the oxidation of sterically hindered phenols. He reported that the oxidation of 2,6-di-tert-butylphenol (B90309) with lead dioxide in the presence of potassium carbonate yielded the corresponding p-benzoquinone. This discovery was a crucial step in elucidating the chemical behavior of hindered phenolic compounds, which were gaining importance as antioxidants.

The study of this compound and related compounds flourished in the following decades, driven by the need to understand the mechanisms of antioxidant action and the metabolic fate of synthetic food and industrial additives like BHT. The steric hindrance provided by the tert-butyl groups makes the quinone less susceptible to nucleophilic attack and other degradation pathways, rendering it a stable and interesting molecule for studying redox chemistry.

Quantitative Data

The physicochemical and spectroscopic properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | Decomposes | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), acetone, and chloroform. | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Wavelength/Chemical Shift | Reference |

| UV-Vis | λmax ~255 nm, ~320 nm (in ethanol) | |

| Infrared (IR) | ~1650 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (C=C stretching) | [1] |

| ¹H NMR (CDCl₃) | δ ~1.25 ppm (s, 18H, -C(CH₃)₃), δ ~6.50 ppm (s, 2H, vinyl) | [1] |

| ¹³C NMR (CDCl₃) | δ ~29.5 ppm (-C(CH₃)₃), δ ~35.0 ppm (-C(CH₃)₃), δ ~136.0 ppm (vinyl C-H), δ ~148.0 ppm (C-C(CH₃)₃), δ ~187.0 ppm (C=O) | [4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of 2,6-di-tert-butylphenol. Two well-established and reliable methods are detailed below.

Method 1: Salcomine-Catalyzed Oxidation with Molecular Oxygen

This procedure, adapted from Organic Syntheses, provides a high-yield and selective method for the preparation of this compound using a cobalt catalyst and molecular oxygen as the oxidant.[1]

Reagents:

-

2,6-Di-tert-butylphenol (0.200 mole, 41.2 g)

-

N,N-Dimethylformamide (DMF) (75 mL)

-

Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II)) (0.0075 mole, 2.5 g)

-

Oxygen gas

-

4 N Hydrochloric acid (15 mL)

-

Crushed ice (500 g)

-

1 N Hydrochloric acid

-

Ethanol (cold)

Procedure:

-

In a 200-mL, three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube, dissolve 2,6-di-tert-butylphenol in DMF.

-

Add the salcomine catalyst to the solution.

-

With vigorous stirring, introduce a stream of oxygen gas at a rate that maintains the reaction temperature below 50 °C.

-

Continue the oxygenation for approximately 4 hours, or until the reaction temperature drops to around 25 °C, indicating the completion of the reaction.

-

Pour the reaction mixture onto a mixture of crushed ice and 4 N hydrochloric acid.

-

Collect the resulting yellow-brown precipitate by suction filtration.

-

Wash the precipitate sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.

-

Dry the crude product under reduced pressure at 50 °C.

-

Recrystallize the crude product from ethanol to yield pure this compound (typical yield: ~83%).

Caption: Experimental workflow for the salcomine-catalyzed synthesis.

Method 2: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide as the oxidant in the presence of a titanosilicate catalyst, offering an alternative route to this compound.[5]

Reagents:

-

2,6-Di-tert-butylphenol

-

Acetonitrile (B52724) (CH₃CN)

-

35% Aqueous hydrogen peroxide (H₂O₂)

-

Mesoporous amorphous titanosilicate catalyst (Si/Ti molar ratio = 20-80)

Procedure:

-

In a reaction vessel, prepare a solution of 2,6-di-tert-butylphenol in acetonitrile (initial concentration 0.1-0.4 mol/L).

-

Add the titanosilicate catalyst to the solution (2.5-10 wt% based on the reaction mass).

-

To the stirred mixture, add a 35% aqueous solution of hydrogen peroxide. The molar ratio of phenol (B47542) to H₂O₂ should be in the range of 1:2 to 1:4.

-

Maintain the reaction temperature between 25-60 °C.

-

Allow the reaction to proceed for 0.5 to 2 hours.

-

Upon completion, the catalyst can be filtered off, and the product isolated by removal of the solvent and appropriate workup procedures, such as extraction and crystallization.

Caption: Experimental workflow for the hydrogen peroxide-based synthesis.

Conclusion

This compound, since its initial synthesis in the mid-20th century, has remained a compound of significant interest to the scientific community. Its unique sterically hindered structure has made it an ideal model for studying the chemistry of quinones and the mechanisms of phenolic antioxidants. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and application of this versatile molecule. For researchers in organic synthesis, materials science, and toxicology, a thorough understanding of the history and chemistry of this compound provides a solid foundation for innovation and discovery.

References

- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-ジ-tert-ブチル-1,4-ベンゾキノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 719-22-2 | Benchchem [benchchem.com]

Spectroscopic Profile of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Di-tert-butyl-p-benzoquinone, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.5 | s | 2H | Vinylic Protons |

| 1.3 | s | 18H | tert-butyl Protons |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 187.0 | C=O |

| 149.0 | C-tert-butyl |

| 131.0 | C-H |

| 35.0 | Quaternary C (tert-butyl) |

| 29.0 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.

IR Absorption Data

| Wavenumber (cm⁻¹) | Assignment |

| 2960 | C-H stretch (alkane) |

| 1650 | C=O stretch (quinone) |

| 1620 | C=C stretch (alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for this compound in the UV-Vis region are provided below.

UV-Vis Absorption Data

| Wavelength (λmax, nm) | Solvent |

| 254 | Not specified |

| 328 | Not specified |

Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound was prepared in a UV-grade solvent, such as ethanol (B145695) or cyclohexane. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Di-tert-butyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Di-tert-butyl-p-benzoquinone. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally similar compounds.

Introduction

This compound is a valuable organic compound utilized in a variety of chemical applications, including as an oxidizing agent and a dienophile in Diels-Alder reactions. A thorough understanding of its molecular structure is paramount for its effective use and for the development of new synthetic methodologies. NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing key data for researchers in the fields of organic chemistry, materials science, and drug development.

Molecular Structure and NMR Assignments

The structure of this compound possesses a plane of symmetry, which significantly influences its NMR spectra, leading to a simplified pattern of signals. The numbering of the atoms for NMR assignment is as follows:

Due to the molecular symmetry, C2 and C6 are chemically equivalent, as are C3 and C5. The protons attached to C3 and C5 are also equivalent. This equivalence results in a reduced number of signals in both the ¹H and ¹³C NMR spectra.

Quantitative NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |

| -C(C H₃)₃ | 1.25 | Singlet (s) | 18H |

| =CH | 6.50 | Singlet (s) | 2H |

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) / ppm |

| -C (CH₃)₃ | 35.0 |

| -C(C H₃)₃ | 29.2 |

| C =O | 187.5 |

| =C -C(CH₃)₃ | 149.5 |

| =C H | 132.8 |

Experimental Protocol: NMR Data Acquisition

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (centered around 4.7 ppm).

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Receiver Gain: Optimized automatically by the spectrometer.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 240 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Decoupling: Broadband proton decoupling.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction to the phased spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can be used as a secondary reference (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the key relationships and workflows involved in the NMR spectral analysis of this compound.

Conclusion

This technical guide has provided a detailed ¹H and ¹³C NMR spectral analysis of this compound, complete with tabulated quantitative data and a comprehensive experimental protocol. The presented information serves as a valuable resource for researchers and professionals in the chemical sciences, facilitating the accurate identification and characterization of this important compound and providing a solid foundation for its application in further research and development.

Mass Spectrometry of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2,6-Di-tert-butyl-p-benzoquinone. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. This guide covers key aspects of its mass spectrometric analysis, including data presentation, detailed experimental protocols, and a visualization of its fragmentation pathway.

Introduction to this compound

This compound, a member of the 1,4-benzoquinone (B44022) class of compounds, is a significant molecule in various chemical and biological contexts.[1] It is known to be a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and has been identified in environmental and biological samples.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex matrices.

Mass Spectrometric Data

The mass spectrum of this compound is typically acquired using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization (EI). The following table summarizes the most prominent peaks observed in the electron ionization mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 220 | 64.68 | [M]•+ (Molecular Ion) |

| 205 | - | [M - CH₃]⁺ |

| 177 | 99.99 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

| 135 | 37.25 | [M - C(CH₃)₃ - CO]⁺ |

| 67 | 41.09 | [C₅H₇]⁺ |

| 41 | 48.55 | [C₃H₅]⁺ |

Note: The relative intensities are based on the data available from PubChem for an EI-B spectrum. The base peak is assigned a relative intensity of 99.99%. Other significant fragments are also included for a more complete understanding.[1]

Proposed Fragmentation Pathway

Under electron ionization, this compound undergoes a series of characteristic fragmentation events. The proposed pathway is initiated by the removal of an electron to form the molecular ion (m/z 220). Subsequent fragmentations are dominated by the loss of methyl and larger alkyl groups from the tert-butyl substituents, as well as the characteristic loss of carbon monoxide (CO) from the quinone ring.

The base peak at m/z 177 is likely formed through a multi-step fragmentation, potentially involving the loss of a propyl radical or the sequential loss of a methyl radical and a molecule of carbon monoxide. The presence of a significant peak at m/z 205, corresponding to the loss of a methyl group, supports the initial fragmentation of the tert-butyl groups.

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on common practices for the analysis of semi-volatile organic compounds.

4.1. Sample Preparation

-

Extraction: For solid samples (e.g., sediment, tissue), perform a solvent extraction using a suitable organic solvent such as dichloromethane (B109758) or a hexane/acetone mixture. For liquid samples (e.g., water), a liquid-liquid extraction with an appropriate solvent is recommended.

-

Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interfering matrix components.

-

Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

-

Derivatization (Optional): For some quinones, derivatization may be employed to improve chromatographic performance and sensitivity, though it is not always necessary for this compound.

4.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Injector: Splitless injection at 250°C.

-

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The provided data, proposed fragmentation pathway, and experimental protocol offer a solid foundation for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. Accurate identification and quantification of this compound are critical for understanding its role in various chemical and biological systems.

References

In-Depth Technical Guide: Redox Potential of 2,6-Di-tert-butyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,6-Di-tert-butyl-p-benzoquinone, a significant molecule in various chemical and biological applications. This document outlines its electrochemical properties, the experimental methodology for their determination, and its relevant reaction pathways.

Quantitative Redox Potential Data

The electrochemical behavior of this compound is characterized by two distinct, reversible one-electron reduction steps. In aprotic solvents, this quinone derivative forms a stable semiquinone anion radical and subsequently a dianion. The redox potentials associated with these transformations are crucial for understanding its reactivity and potential applications in areas such as organic batteries and bioelectrochemical systems.[1]

The quantitative values for the redox potentials of this compound, determined in an aprotic solvent, are summarized in the table below.

| Redox Couple | Potential (V vs. NHE) | Description |

| Q / Q⁻˙ (Quinone / Semiquinone anion radical) | ~ -0.91 | First one-electron reduction |

| Q⁻˙ / Q²⁻ (Semiquinone anion radical / Dianion) | ~ -1.71 | Second one-electron reduction |

Note: These values are approximate and can vary based on the specific aprotic solvent, supporting electrolyte, and reference electrode used in the experimental setup.

Experimental Protocol: Cyclic Voltammetry

The determination of the redox potentials of this compound is most commonly achieved through cyclic voltammetry (CV).[1] This electrochemical technique provides insight into the thermodynamics and kinetics of the redox processes.[1] Below is a detailed protocol for performing a cyclic voltammetry experiment on a quinone compound like this compound.

Objective: To determine the first and second one-electron reduction potentials of this compound in an aprotic solvent.

Materials and Reagents:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) or tetrabutylammonium hexafluorophosphate)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or gold electrode)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Volumetric flasks and pipettes

-

Microliter syringe

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 2.0 mM) in the chosen anhydrous aprotic solvent.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the same solvent to a final concentration of 0.1 M.

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry and polishing pads.

-

Rinse the polished electrode thoroughly with deionized water and then with the aprotic solvent to be used in the experiment.

-

Ensure the reference and counter electrodes are clean and properly filled with their respective solutions, if applicable.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell. The working, reference, and counter electrodes should be immersed in the electrolyte solution.

-

Ensure the electrodes are positioned correctly and are not in contact with each other.

-

-

Deoxygenation:

-

Purge the electrolyte solution in the electrochemical cell with an inert gas (nitrogen or argon) for a minimum of 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point for quinones would be:

-

Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the second reduction wave (e.g., -2.0 V).

-

Vertex Potential 2 (Final Potential): The initial potential (e.g., 0.0 V).

-

Scan Rate: A moderate scan rate to begin with (e.g., 100 mV/s).

-

-

Run a background scan of the electrolyte solution without the analyte to ensure there are no interfering redox processes.

-

Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1.0 mM).

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis:

-

From the cyclic voltammogram, identify the cathodic (reduction) and anodic (oxidation) peak potentials for both redox couples.

-

For a reversible process, the formal redox potential (E°') can be estimated as the average of the cathodic and anodic peak potentials (E°' = (Epc + Epa) / 2).

-

If a ferrocene (B1249389) internal standard is used, the measured potentials can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Synthesis and Redox Cycling Pathway

This compound is primarily synthesized through the oxidation of 2,6-di-tert-butylphenol.[1][2] The quinone then undergoes reversible one- and two-electron reduction processes. This overall transformation and subsequent redox cycling are fundamental to its chemical behavior.

Caption: Synthesis and reversible redox cycling of this compound.